(1Z)-4,4,6-trimethyl-2-oxo-1-{[3-(trifluoromethyl)phenyl]imino}-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate
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Overview
Description
4,4,6-TRIMETHYL-2-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8-YL 2-METHOXYBENZOATE is a complex organic compound featuring a pyrroloquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-TRIMETHYL-2-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8-YL 2-METHOXYBENZOATE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Esterification: The final step involves the esterification of the intermediate with 2-methoxybenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4,4,6-TRIMETHYL-2-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8-YL 2-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the trifluoromethyl and methoxybenzoate groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
4,4,6-TRIMETHYL-2-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8-YL 2-METHOXYBENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study interactions with biological molecules and pathways, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4,4,6-TRIMETHYL-2-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-8-YL 2-METHOXYBENZOATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C29H23F3N2O4 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
[9,11,11-trimethyl-2-oxo-3-[3-(trifluoromethyl)phenyl]imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C29H23F3N2O4/c1-16-15-28(2,3)34-25-21(16)13-19(38-27(36)20-10-5-6-11-23(20)37-4)14-22(25)24(26(34)35)33-18-9-7-8-17(12-18)29(30,31)32/h5-15H,1-4H3 |
InChI Key |
ZIVWJTHJRQUXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O)OC(=O)C5=CC=CC=C5OC)(C)C |
Origin of Product |
United States |
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